molecular formula C22H25ClN2O4S B039432 8-Chlorodiltiazem CAS No. 111659-76-8

8-Chlorodiltiazem

Cat. No. B039432
M. Wt: 449 g/mol
InChI Key: GYKFWCDBQAFCLJ-UHFFFAOYSA-N
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Description

8-Chlorodiltiazem is a derivative of diltiazem . Diltiazem is a benzothiazepine derivative with antihypertensive and vasodilating properties . It is a member of the non-dihydropyridine calcium channel blockers drug class .


Molecular Structure Analysis

8-Chlorodiltiazem has a molecular formula of C22H25ClN2O4S . It contains a total of 57 bonds, including 32 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, and 1 ester .


Physical And Chemical Properties Analysis

8-Chlorodiltiazem has a molecular weight of 449.0 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

  • Cerebral Vasodilating and Antihypertensive Agent : 8-Chlorodiltiazem has been selected for clinical evaluation as a cerebral vasodilator and antihypertensive agent, demonstrating potent effects in these areas (Inoue et al., 1991).

  • Calcium Channel Blocking Agent : This compound is known for its potent calcium channel blocking properties, showing comparable oral antihypertensive activity to its analogues, such as 3-alkylbenzazepinones (Das et al., 1992).

  • Antiproliferative Activity in Cancer Therapy : 8-Chlorodiltiazem (under the name 8-Cl-cAMP) has shown to synergistically increase the antiproliferative activity of taxanes and platinum-derived compounds, effectively inhibiting cancer cell growth and inducing apoptosis (Tortora et al., 1997).

  • Calcium Entry Blocker : Structurally related to diltiazem and pyrrolobenzothiazines, 8-aryl-8-hydroxy-8H-[1,4]thiazino[3,4-c][1,2,4]oxadiazol-3-ones act as calcium entry blockers, a category which includes 8-Chlorodiltiazem (Budriesi et al., 2005).

  • Management of Chronic Cerebral Vasospasm : Clentiazem, another name for 8-Chlorodiltiazem, is useful in managing chronic cerebral vasospasm due to its ability to reduce vascular damage related to calcium entry (Vorkapic et al., 1991).

  • Enantiomeric Separation in Chromatography : 8-Chlorodiltiazem is well enantiorecognized by capillary zone electrophoresis and electrokinetic chromatography using polysaccharides, demonstrating its utility in chemical analysis (Nishi & Terabe, 1995).

  • Cerebrovascular Protective Properties : 8-Chlorodiltiazem (TA-3090) selectively blocks calcium entry into cerebrovascular smooth muscle, indicating potential use in treating conditions like subarachnoid hemorrhage and cerebral ischemia (Bevan et al., 1989).

  • Pharmacokinetics in Congestive Heart Failure : The disposition of clentiazem (8-Chlorodiltiazem) is significantly modified in congestive heart failure, suggesting the need for caution in patients with compromised cardiac function (K-Laflamme et al., 1992).

properties

IUPAC Name

[8-chloro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O4S/c1-14(26)29-20-21(15-5-8-17(28-4)9-6-15)30-19-13-16(23)7-10-18(19)25(22(20)27)12-11-24(2)3/h5-10,13,20-21H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKFWCDBQAFCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869260
Record name 8-Chloro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chlorodiltiazem

CAS RN

111659-76-8
Record name Clentiazem [Non stereospecific]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111659768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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